Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester
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Overview
Description
Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[420]oct-2-ene-2-carboxylic Acid Ester is a complex organic compound with a unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[42The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production and better control over reaction parameters, leading to higher consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6R,7S)-7-(®-tert-Butoxyformylamino(phenyl)acetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester
- Other bicyclic compounds with similar functional groups
Uniqueness
Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester is unique due to its specific combination of functional groups and its bicyclic structure.
Properties
Molecular Formula |
C28H23ClN2O3S |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-(benzylideneamino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23ClN2O3S/c29-16-22-18-35-27-23(30-17-19-10-4-1-5-11-19)26(32)31(27)24(22)28(33)34-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23,25,27H,16,18H2/t23-,27-/m1/s1 |
InChI Key |
CYPVIHKHWSGIIK-YIXXDRMTSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Origin of Product |
United States |
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